N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13(15-9-8-12-7-4-10-19-12)14(18)16-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUBFXRSRFYPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide typically involves the reaction of furan derivatives with phenylethanediamide under specific conditions. One common method involves the use of furan-2-ylmethylamine and phenylethanediamide in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Ranitidine-Related Compounds
Ranitidine derivatives and impurities share structural motifs with the target compound, particularly furan-ethyl and amide groups. Key examples include:
- Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide): Differs in the nitroacetamide group (vs. ethanediamide) and the presence of a dimethylamino substituent on the furan ring.
- Ranitidine diamine hemifumarate: Contains a thioether linkage and aminoethyl chain instead of the ethanediamide core. The absence of dual amide groups reduces hydrogen-bonding capacity, impacting solubility .
Table 1: Structural Comparison with Ranitidine-Related Compounds
| Compound | Core Structure | Key Substituents | Functional Impact |
|---|---|---|---|
| Target compound | Ethanediamide | Furan-ethyl, phenyl | High polarity, hydrogen-bonding |
| Ranitidine nitroacetamide | Nitroacetamide | Dimethylamino-furan, thioether | Enhanced reactivity, lower solubility |
| Ranitidine diamine hemifumarate | Aminoethyl-thioether | Furan-dimethylamino, hemifumarate salt | Basic character, salt-enhanced stability |
Comparison with Non-Ranitidine Furan-Acetamide Derivatives
Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () and N-(2-hydroxyethyl)-N-methylaniline () highlight divergent structural features:
- N-[(2S,3S,5S)-5-Amino...]acetamide: Features a stereochemically complex hexane backbone with diphenyl and dimethylphenoxy groups. The chiral centers and bulky substituents may confer selective receptor binding, unlike the planar ethanediamide structure of the target compound .
- N-(2-hydroxyethyl)-N-methylaniline: Lacks the furan ring and dual amide groups.
Table 2: Functional Group Impact
| Compound | Hydrophobic Groups | Hydrophilic Groups | Aromatic Systems |
|---|---|---|---|
| Target compound | Phenyl, furan | Dual amide | Two (furan, phenyl) |
| N-[(2S,3S,5S)-5-Amino...]acetamide | Diphenyl | Amide, hydroxyl | Three (phenyls) |
| N-(2-hydroxyethyl)-N-methylaniline | Methyl, phenyl | Hydroxyethyl | One (phenyl) |
Biological Activity
N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a furan ring, which is known for its diverse biological activities, and an ethylene diamine moiety that enhances its pharmacological properties. Its molecular formula is CHNO, indicating a complex structure that contributes to its reactivity and biological interactions.
Furan derivatives, including this compound, exhibit various biological effects through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. It is believed to interact with kinases that play critical roles in cell signaling pathways.
- Antimicrobial Activity : Furan compounds have shown promise in inhibiting microbial growth by interfering with microbial metabolic processes.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation, such as the MAPK pathway.
Anticancer Potential
A study investigated the anticancer properties of this compound, demonstrating its ability to inhibit the growth of various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| HeLa | 5.4 | 3.5 |
| MDA-MB-231 | 6.8 | 4.0 |
| A549 | 10.1 | 2.8 |
The selectivity index indicates the compound's ability to preferentially inhibit cancer cells over normal cells, suggesting potential therapeutic benefits.
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These findings highlight the compound's potential as an antimicrobial agent.
Case Studies
- In Vivo Antitumor Activity : A xenograft mouse model was used to assess the in vivo efficacy of this compound against tumor growth. The compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent for cancer treatment.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in inflammation compared to untreated controls, supporting its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
